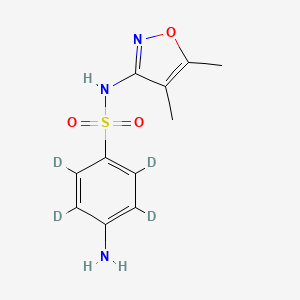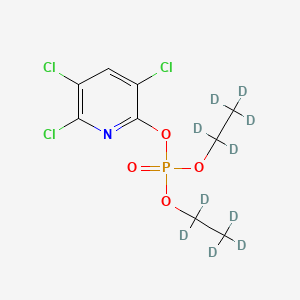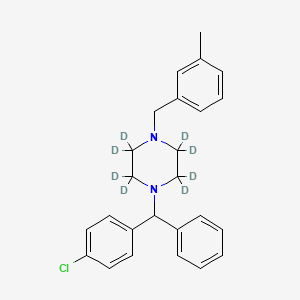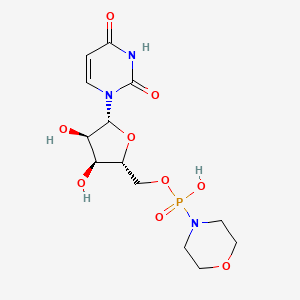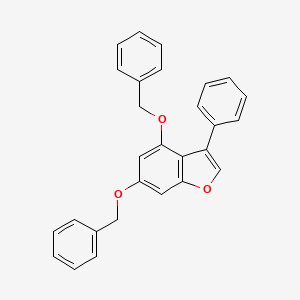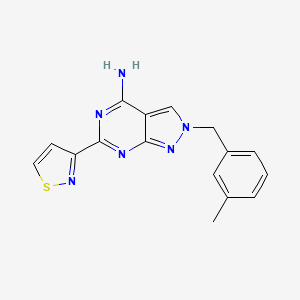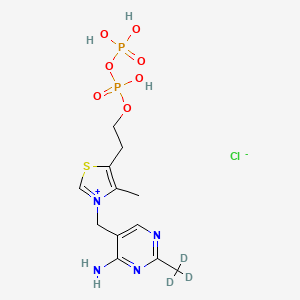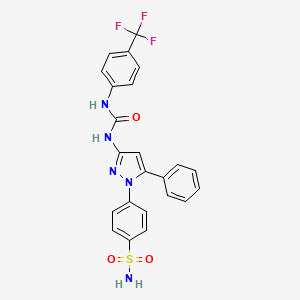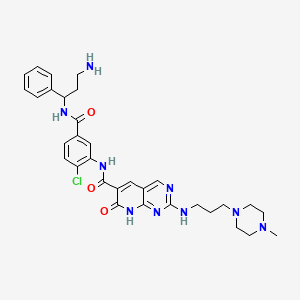
DYRKs-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DYRKs-IN-2 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases, specifically targeting DYRK1A and DYRK1B. These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. This compound has shown significant potential in cancer research due to its ability to inhibit the activity of these kinases, thereby affecting tumor growth and progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DYRKs-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core structure.
Functional Group Introduction: Specific functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
DYRKs-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing specific functional groups with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
DYRKs-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of DYRK kinases in tumor growth and progression.
Neurodegenerative Diseases: This compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease, where DYRK kinases are implicated in the pathology.
Cell Cycle Regulation: The compound is used to study cell cycle regulation and apoptosis, providing insights into the mechanisms of cell proliferation and death.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting DYRK kinases.
Mecanismo De Acción
DYRKs-IN-2 exerts its effects by inhibiting the activity of dual-specificity tyrosine phosphorylation-regulated kinases. These kinases phosphorylate tyrosine, serine, and threonine residues on target proteins, regulating various cellular processes. By inhibiting these kinases, this compound disrupts signaling pathways involved in cell cycle regulation, apoptosis, and differentiation . The compound specifically interacts with the active site of the kinases, preventing substrate phosphorylation and downstream signaling .
Comparación Con Compuestos Similares
DYRKs-IN-2 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Curcumine: Another inhibitor with broader activity but less specificity for DYRK kinases.
LDN192960: A synthetic inhibitor with moderate selectivity and potency.
This compound stands out due to its ability to selectively inhibit DYRK1A and DYRK1B with high potency, making it a valuable tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C32H38ClN9O3 |
|---|---|
Peso molecular |
632.2 g/mol |
Nombre IUPAC |
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-[3-(4-methylpiperazin-1-yl)propylamino]-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C32H38ClN9O3/c1-41-14-16-42(17-15-41)13-5-12-35-32-36-20-23-18-24(31(45)39-28(23)40-32)30(44)38-27-19-22(8-9-25(27)33)29(43)37-26(10-11-34)21-6-3-2-4-7-21/h2-4,6-9,18-20,26H,5,10-17,34H2,1H3,(H,37,43)(H,38,44)(H2,35,36,39,40,45) |
Clave InChI |
QJRRYVISMPFJOU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCNC2=NC=C3C=C(C(=O)NC3=N2)C(=O)NC4=C(C=CC(=C4)C(=O)NC(CCN)C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


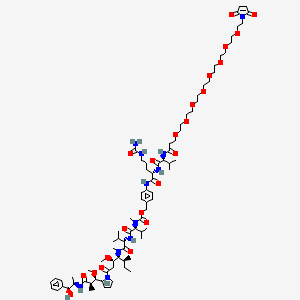
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)

